molecular formula C17H14ClN5O B13363912 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide

Cat. No.: B13363912
M. Wt: 339.8 g/mol
InChI Key: XDHIUHDENAMDDR-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core. This is followed by the introduction of the imidazo[1,2-a] ring system and subsequent chlorination to attach the 4-chlorophenyl group. The final step involves the reaction with acetohydrazide under specific conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: It is investigated for its potential use in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to nucleotides and proteins, disrupting their normal function. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide include:

    2-(4-chlorophenyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.

    Methyl 1H-benzimidazol-2-ylcarbamate: Used as an anthelmintic agent.

    4-(1H-benzimidazol-2-yl)benzaldehyde: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H14ClN5O

Molecular Weight

339.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]acetohydrazide

InChI

InChI=1S/C17H14ClN5O/c18-12-7-5-11(6-8-12)15-9-22-14-4-2-1-3-13(14)20-17(22)23(15)10-16(24)21-19/h1-9H,10,19H2,(H,21,24)

InChI Key

XDHIUHDENAMDDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N3CC(=O)NN)C4=CC=C(C=C4)Cl

Origin of Product

United States

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